![molecular formula C15H19ClN6O B1260011 2-[[4-(2-Chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260011.png)
2-[[4-(2-Chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-(2-chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol is a dialkylarylamine and a tertiary amino compound.
Scientific Research Applications
Molecular Structure and Crystal Formation
The compound 2-[[4-(2-Chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol has been a subject of interest in the study of molecular and crystal structures. Research on similar compounds, such as 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, has revealed intricate details about crystal formation and molecular geometry. For example, one study found that certain triazine compounds form crystals with monoclinic symmetry and are arranged in chains generated by intermolecular NH···N hydrogen bonds, showcasing the complexity of these molecular structures (Dolzhenko et al., 2011).
Chemical Reactions and Cyclisation
The cyclisation reactions of azolylhydrazones derived from compounds like ethyl cyanoacetate and malononitrile, leading to the formation of azolo[5,1-c][1,2,4]triazines, are another area of scientific interest. This process is influenced by various factors, including solvent effects, and leads to the formation of complex structures such as ethyl 7-amino-1,2,4-triazolo[5,1-c][1,2,4]triazine-6-carboxylate (Gray et al., 1976).
Medicinal Chemistry and Complexation
The compound also finds relevance in medicinal chemistry, where reactions between similar compounds and various aldehydes lead to the formation of new structures with potential antibacterial and anticancer activities. For instance, the synthesis and evaluation of new 2-chloro-3-hetarylquinolines have demonstrated significant biological activity against certain bacterial strains and tumor cell lines, highlighting the potential of these compounds in medicinal applications (Bondock & Gieman, 2015).
Synthetic Routes and Chemical Interactions
Exploring novel synthetic routes and understanding the interactions of compounds like 2-[[4-(2-Chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol is crucial for advancing chemical sciences. Studies have shown innovative ways to obtain 2-amino and 2-alkylamino-1,3,5-triazines through reactions that preserve the ring structure and allow for further chemical transformations (Gulevskaya et al., 2007).
properties
Product Name |
2-[[4-(2-Chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol |
|---|---|
Molecular Formula |
C15H19ClN6O |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
2-[[4-(2-chloroanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C15H19ClN6O/c16-11-5-1-2-6-12(11)18-14-19-13(17-7-10-23)20-15(21-14)22-8-3-4-9-22/h1-2,5-6,23H,3-4,7-10H2,(H2,17,18,19,20,21) |
InChI Key |
GQGYXQXENCTJDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC=C3Cl)NCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(phosphonatomethyl)phenyl]acetamide](/img/structure/B1259928.png)
![2-hydroxy-1-[(1R,2S,5S,6S,14S,15S)-11,12,18-trihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl]ethanone](/img/structure/B1259930.png)
![methyl (4R)-4-[(8S,9S,10S,13R,14S,17R)-1,3-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1259931.png)
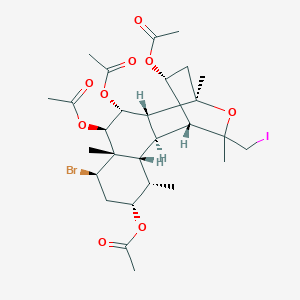
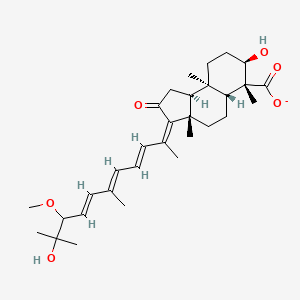

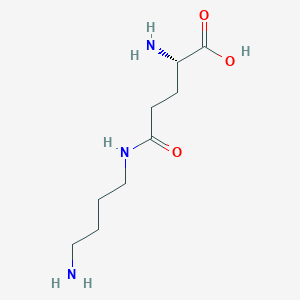
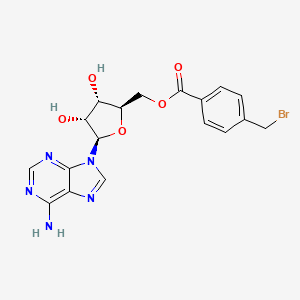
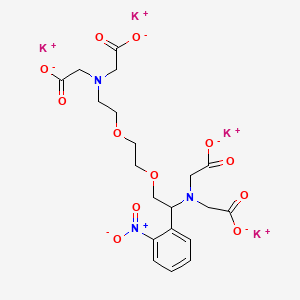
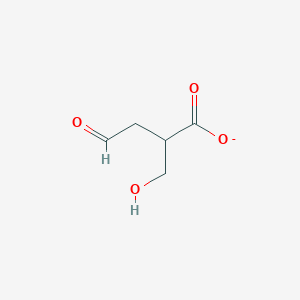
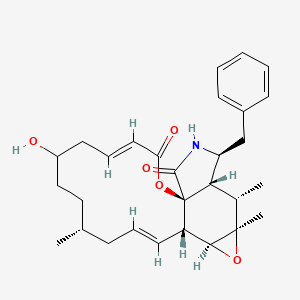


![(1S,2S,5S,9S)-2-methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol](/img/structure/B1259950.png)